

origin and formation of Docetaxel Impurity 4

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Docetaxel Impurity 4

CAS No.: 153744-63-9

Cat. No.: S1790386

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Chemical Profile of Docetaxel Impurity 4

The table below summarizes the key identifying information for **Docetaxel Impurity 4**:

Property	Description
Chemical Name (IUPAC)	(4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1]
CAS Number	153744-63-9 [1]
Molecular Formula	C ₁₇ H ₂₃ NO ₅ [1]
Molecular Weight	321.4 g/mol [1]
Chemical Structure	(Source: SynZeal)

Origin and Formation Pathway

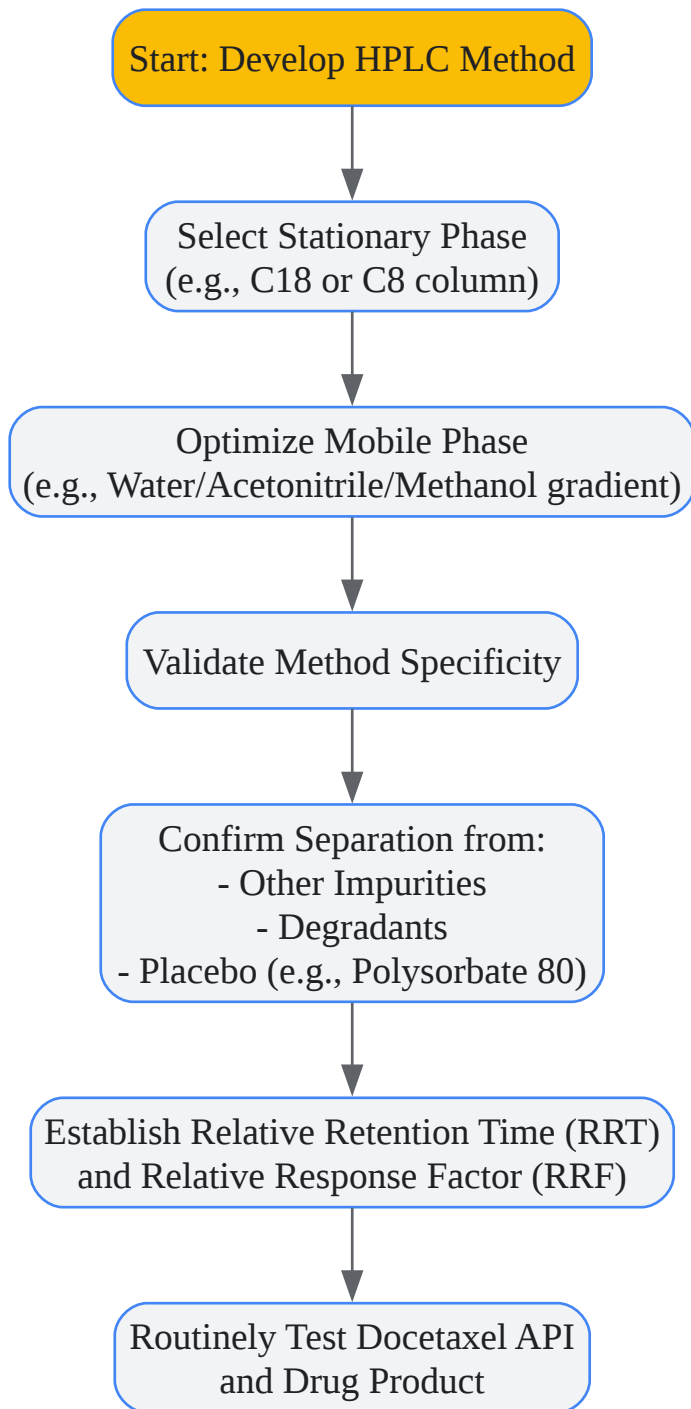
Docetaxel Impurity 4 is classified as a **process-related impurity**, not a degradation product [2]. It originates during the semi-synthetic production of Docetaxel itself.

- **Role in Synthesis:** The molecule is a key protected intermediate, often referred to as the "side-chain," used in constructing the final Docetaxel molecule [1] [3]. It is designed to be coupled with the baccatin core structure (10-deacetylbaccatin III) to form Docetaxel.
- **Formation Mechanism:** If the coupling reaction with the baccatin core is incomplete or inefficient, this unreacted intermediate can carry through the process and be present in the final Active Pharmaceutical Ingredient (API) as an impurity [2].

Analytical Methodologies for Control

Controlling Impurity 4 requires specific, stability-indicating High-Performance Liquid Chromatography (HPLC) methods that can separate it from other process impurities, degradation products, and formulation excipients [4].

The general workflow for method development and analysis is as follows:



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Key Methodological Considerations:

- **Separation from Placebo:** A critical challenge is that polysorbate 80, a common solubilizer in Docetaxel injections, produces peaks in HPLC. A robust method must separate Impurity 4 from these placebo peaks to avoid inaccurate quantification [4].

- **Use of Reference Standards:** Authentic standards of Impurity 4 are used to establish its Relative Retention Time (RRT) and Relative Response Factor (RRF), which are essential for its accurate identification and quantification during quality control testing [4] [1].

Regulatory and Quality Control

Docetaxel Impurity 4 is recognized by suppliers as a chemical entity for which reference standards are available. These standards are vital for:

- **Analytical Method Development and Validation (AMV)**
- **Quality Control (QC)** during commercial production
- **Filing Abbreviated New Drug Applications (ANDAs)** [1]

Summary

Docetaxel Impurity 4 is a known process intermediate whose presence in the final product indicates residual starting material from synthesis. Its control is mandated in pharmaceutical development, requiring carefully developed HPLC methods and authentic reference standards for accurate monitoring.

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References

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2. Isolation and characterization of impurities in docetaxel [pubmed.ncbi.nlm.nih.gov]
3. Paclitaxel & Docetaxel | Differences & Origins | LGC Standards [lgcstandards.com]
4. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

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